molecular formula C14H12ClNO4S B2526789 [(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate CAS No. 478048-04-3

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate

Cat. No. B2526789
CAS RN: 478048-04-3
M. Wt: 325.76
InChI Key: VMWVVIPXLUGVQP-SSZFMOIBSA-N
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Description

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate (hereafter referred to as 4-chlorobenzenesulfonate) is a sulfonate derivative that has been gaining increasing attention for its potential applications in science and technology. It is a versatile compound that can be used in a variety of applications, including synthesis, research and development. 4-chlorobenzenesulfonate is a powerful reagent due to its unique properties, such as its high reactivity and solubility in water. Additionally, it has the potential to be used in a range of biochemical and physiological processes.

Scientific Research Applications

4-chlorobenzenesulfonate has a wide range of potential applications in scientific research. It can be used as a reagent in organic synthesis, due to its high reactivity and solubility in water. Additionally, it can be used as a catalyst in a variety of reactions, such as the synthesis of aryl ethers and the formation of carbon-carbon bonds. It has also been used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Additionally, 4-chlorobenzenesulfonate has been used in the synthesis of polymers, such as polyethylene, polystyrene, and polycarbonate.

Mechanism of Action

The mechanism of action of 4-chlorobenzenesulfonate is not well understood. However, it is believed that the sulfonate group is responsible for its high reactivity, as it is able to bind to other molecules and facilitate the formation of new bonds. Additionally, the 4-chlorobenzene group is believed to increase the solubility of the compound in water, which helps it to interact with other molecules in solution.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-chlorobenzenesulfonate are not well understood. However, it has been shown to have some potential for use in medical applications. It has been used in the synthesis of antibiotics and anti-inflammatory drugs, as well as in the synthesis of polymers for medical implants. Additionally, it has been shown to have some potential for use in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

Advantages and Limitations for Lab Experiments

4-chlorobenzenesulfonate has a number of advantages for use in laboratory experiments. It is highly reactive and soluble in water, making it ideal for use in a variety of synthesis reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that the compound is toxic and can be dangerous if not handled properly. Additionally, it is important to use the correct concentration of the compound in order to avoid any adverse effects.

Future Directions

The potential applications of 4-chlorobenzenesulfonate are vast, and there are a number of possible future directions for research and development. It could be used as a catalyst in a variety of reactions, such as the synthesis of aryl ethers and the formation of carbon-carbon bonds. Additionally, it could be used in the synthesis of various pharmaceuticals, such as antibiotics and anti-inflammatory drugs. Additionally, it could be used in the synthesis of polymers, such as polyethylene, polystyrene, and polycarbonate. Finally, it could be used in the development of medical implants and in cancer treatment.

Synthesis Methods

4-chlorobenzenesulfonate can be synthesized in a variety of ways, but the most common method is by reacting 4-chlorobenzene with sulfur trioxide in an aqueous solution. This reaction produces 4-chlorobenzenesulfonic acid, which can then be converted to the sulfonate derivative by reacting it with a base. Other methods of synthesis include alkylation of 4-chlorobenzene with an alkyl halide, and reaction of 4-chlorobenzene with a sulfonyl chloride.

properties

IUPAC Name

[(Z)-6,7-dihydro-5H-1-benzofuran-4-ylideneamino] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-10-4-6-11(7-5-10)21(17,18)20-16-13-2-1-3-14-12(13)8-9-19-14/h4-9H,1-3H2/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWVVIPXLUGVQP-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CO2)C(=NOS(=O)(=O)C3=CC=C(C=C3)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CO2)/C(=N\OS(=O)(=O)C3=CC=C(C=C3)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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